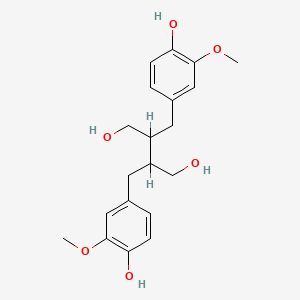

2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol

Description

Contextualization within Lignan (B3055560) Chemistry and Natural Product Research

2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol, also known by its common name secoisolariciresinol (B192356), is a prominent member of the lignan family of natural products. wikipedia.org Lignans (B1203133) are a diverse group of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. taylorandfrancis.com They are widely distributed in the plant kingdom, found in various parts such as seeds, stems, and roots. healthprevent.net Secoisolariciresinol is particularly abundant in flaxseed (Linum usitatissimum), which is considered the richest dietary source of this compound. wikipedia.org

In the broader context of natural product research, lignans have garnered considerable attention for their potential health benefits. thejournalofintegrativenutrition.com Secoisolariciresinol, as a key dietary lignan, is a focal point of this research. It serves as a precursor to the "mammalian lignans" or "enterolignans," namely enterodiol (B191174) and enterolactone (B190478). nih.govcambridge.org This biotransformation is carried out by the gut microbiota, highlighting the intricate interplay between dietary natural products and the host's microbiome. nih.gov

Academic Significance of this compound Studies

The academic significance of studying this compound stems from its diverse biological activities and those of its metabolites. Research has consistently pointed towards its antioxidant properties. nih.govresearchgate.net This capacity to scavenge free radicals is a cornerstone of its potential health-promoting effects. nih.gov

Furthermore, its classification as a phytoestrogen contributes significantly to its academic interest. healthprevent.netthejournalofintegrativenutrition.com Phytoestrogens are plant-derived compounds that can exert estrogenic or antiestrogenic effects, leading to extensive investigation into their role in hormone-dependent conditions. taylorandfrancis.comhealthprevent.net The study of secoisolariciresinol and its metabolites provides valuable insights into the mechanisms of action of dietary phytoestrogens.

Overview of Current Research Landscape on this compound

The current research landscape for this compound is multifaceted. A significant portion of research focuses on elucidating its potential health benefits, including its role in cardiovascular health and its potential anti-cancer properties. nih.govnih.gov Studies have explored its effects on lipid profiles, glucose metabolism, and inflammation. cambridge.org

Another active area of research involves understanding its metabolism and bioavailability. The conversion of secoisolariciresinol to enterodiol and enterolactone by the gut microbiota is a key area of investigation, with studies aiming to identify the specific bacteria involved and the factors influencing this conversion. nih.govresearchgate.net Furthermore, there is ongoing research into optimizing extraction and analytical methods to accurately quantify secoisolariciresinol in various food sources and biological samples. nih.govnih.gov The chemical synthesis of secoisolariciresinol and its stereoisomers is also an area of interest for creating standards for biological testing. tandfonline.comnih.gov

Interactive Data Table: Key Research Areas for this compound

| Research Area | Focus of Investigation | Key Findings |

| Cardiovascular Health | Effects on cholesterol levels, blood pressure, and atherosclerosis. | Potential to reduce lipid and glucose concentrations, lower blood pressure, and decrease oxidative stress. cambridge.org |

| Anticancer Properties | Prevention of pre-cancerous cellular changes, reduction of angiogenesis and metastasis. | May reduce the risk of certain cancers by preventing cellular changes and inhibiting tumor growth. cambridge.orgnih.gov |

| Metabolism & Bioavailability | Conversion to enterolignans by gut microbiota. | Metabolized into enterodiol and enterolactone, which have their own biological activities. nih.gov |

| Antioxidant Activity | Scavenging of free radicals and reduction of oxidative stress. | Possesses significant antioxidant properties. nih.govresearchgate.net |

| Analytical Chemistry | Development of extraction, isolation, and quantification methods. | Various HPLC and mass spectrometry methods have been established for its analysis. nih.govnih.gov |

| Chemical Synthesis | Stereoselective synthesis of secoisolariciresinol and its isomers. | Successful synthesis of various stereoisomers for biological evaluation. tandfonline.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342978, DTXSID90869966 | |

| Record name | Flaxseeds extract | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3688-23-1 | |

| Record name | Flaxseeds extract | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Structural Elucidation of 2,3 Bis 4 Hydroxy 3 Methoxybenzyl Butane 1,4 Diol

Natural Sources and Botanical Distribution of 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol and Related Lignans (B1203133)

This compound is a naturally occurring lignan (B3055560), a class of phenylpropanoids, found across a diverse range of plant species. Its distribution is not limited to a single plant family, indicating a broad biosynthetic pathway among vascular plants. The compound often co-exists with other related lignans, such as matairesinol, pinoresinol (B1678388), and lariciresinol.

The knotwood of coniferous trees is a particularly rich source of lignans, including secoisolariciresinol (B192356). A study on the chemical composition of the knotwood from Chir pine (Pinus roxburghii) successfully isolated and identified this compound from an acetone-water extract researchgate.netresearchgate.net. Similarly, the water extract of silver fir (Abies alba) wood can contain more than 5% secoisolariciresinol wikipedia.org. Siberian fir (Abies sibirica) is another coniferous species noted for its high concentration of this lignan.

Beyond conifers, this compound has been identified in various other plant families. Research on the chemical constituents of Kadsura longipedunculata, a plant from the Schisandraceae family, led to the isolation of a related compound identified as 2,3-bis-(α-hydroxy-4-hydroxy-3-methoxybenzyl)-butane-1,4-diol from its roots researchgate.net. In the Apocynaceae family, chloroform extracts from the stem of Carissa spinarum have been shown to contain (-)-secoisolariciresinol researchgate.net. While direct isolation from the closely related Carissa carandas is less documented, the genus is known to be a source of various lignans contaminantdb.ca. Flaxseed (Linum usitatissimum) is one of the most well-known and concentrated food sources of this compound, where it is primarily found in its glycoside form, secoisolariciresinol diglucoside (SDG) wikipedia.orgwikipedia.org.

| Plant Species | Family | Plant Part | Reference |

|---|---|---|---|

| Pinus roxburghii | Pinaceae | Knotwood | researchgate.netresearchgate.net |

| Abies sibirica | Pinaceae | Wood | wikipedia.org |

| Kadsura longipedunculata | Schisandraceae | Roots | researchgate.net |

| Carissa spinarum | Apocynaceae | Stem | researchgate.net |

| Linum usitatissimum (Flaxseed) | Linaceae | Seeds | wikipedia.orgwikipedia.org |

Advanced Isolation Methodologies for this compound

The isolation of this compound from complex plant matrices requires sophisticated extraction and purification techniques to achieve high purity.

Modern extraction methods are employed to enhance the efficiency of isolating lignans. Ultrasound-Assisted Extraction (UAE) is a technique that utilizes the mechanical energy from high-frequency sound waves to accelerate the extraction process through acoustic cavitation youtube.com. This method has been successfully applied to extract secoisolariciresinol diglucoside from flaxseed, often in combination with novel solvents like ionic liquids to optimize yield mdpi.comresearchgate.net. A study on Pinus roxburghii knotwood specifically utilized an ultrasound-assisted sequential extraction protocol, first with hexane, followed by an acetone-water mixture, to effectively separate lignans from other extractives researchgate.netresearchgate.net. This sequential approach ensures the removal of non-polar compounds before extracting the more polar lignans.

Following extraction, crude extracts undergo purification using various chromatographic methods. Flash chromatography is often used as a preliminary step for the preparative separation and isolation of pure lignans from raw extracts researchgate.net. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and final purification of secoisolariciresinol. Analytical methods typically use reversed-phase columns (e.g., C18) with a mobile phase consisting of acetonitrile (B52724) and acidified water, with detection at 280 nm researchgate.netnih.govacs.orgresearchgate.net. For preparative isolation, high-speed counter-current chromatography (HSCCC) has also been proven to be an efficient method for purifying secoisolariciresinol diglucoside from flaxseed extracts nih.govmdpi.com.

Comprehensive Spectroscopic and Analytical Characterization of this compound

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary among these methods. The purity and identity of the isolated compound are routinely confirmed by HPLC in conjunction with MS and NMR measurements nih.gov. Advanced hyphenated techniques such as online liquid chromatography-NMR-mass spectrometry (LC-NMR-MS) have been employed for the detailed characterization of its isomers from flaxseed nih.gov.

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the molecule. The chemical formula is C₂₀H₂₆O₆, corresponding to a molar mass of 362.42 g/mol wikipedia.org.

NMR spectroscopy provides detailed structural information. ¹H NMR spectra reveal the chemical environment of the protons, while ¹³C NMR spectra identify the carbon skeleton. The combined analysis of 1D and 2D NMR experiments (such as HSQC and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule mdpi.com.

| Analytical Technique | Parameter | Observed Data |

|---|---|---|

| Molecular Formula | - | C₂₀H₂₆O₆ |

| Molar Mass | - | 362.42 g/mol |

| Mass Spectrometry (MS) | Technique | Electrospray Ionization (ESI) |

| Mode | Positive/Negative | |

| Key Fragments | Data on fragmentation patterns available in spectral databases. | |

| ¹H NMR | Solvent | CDCl₃ (example) |

| Key Chemical Shifts (δ ppm) | Aromatic protons (approx. 6.5-6.8 ppm), Methoxy (B1213986) protons (approx. 3.8 ppm), Aliphatic protons on butane backbone and benzyl groups (variable). | |

| ¹³C NMR | Solvent | CDCl₃ (example) |

| Key Chemical Shifts (δ ppm) | Signals corresponding to aromatic carbons, methoxy carbons, and aliphatic carbons of the butane-1,4-diol core. | |

| UV Spectroscopy | Detection Wavelength | Typically 280 nm for quantitative analysis via HPLC. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (1D and 2D: COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds like this compound. A full assignment of its structure requires a suite of 1D (¹H, ¹³C) and 2D NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for the carbon atoms in the molecule. Although detailed spectral data for the pure aglycone is embedded within studies of its diglucoside derivative, the assignments for the core structure are consistent.

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY spectra would show correlations between the protons on the central butane chain (H-2 with H-1' and H-3; H-3 with H-1 and H-2) and within the aromatic rings tandfonline.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This allows for the unambiguous assignment of carbon signals based on their known proton chemical shifts tandfonline.com.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two to four bonds away. It is essential for connecting different fragments of the molecule. For instance, HMBC correlations are used to connect the benzyl protons (H-1' and H-1) to the aromatic rings and the central butane carbons (C-2 and C-3) tandfonline.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is critical for determining the molecule's stereochemistry and preferred conformation.

Table 1: Representative NMR Data for the Secoisolariciresinol Moiety (from SDG analysis)

| Atom No. | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm | Key 2D Correlations |

| 1 | ~70.0 | 3.53 (dd), 4.12 (dd) | COSY: H-1 with H-3; HMBC: H-1 to C-2, C-3 |

| 2 | ~45.0 | 2.11 (m) | COSY: H-2 with H-1', H-3; HMBC: H-2 to C-1', C-4' |

| 3 | ~45.0 | 2.11 (m) | COSY: H-3 with H-1, H-2; HMBC: H-3 to C-1', C-4' |

| 1' | ~34.3 | 2.62 (dd), 2.75 (dd) | COSY: H-1' with H-2; HMBC: H-1' to C-2', C-6' |

| 2' | ~113.8 | 6.65 (d) | HMBC: H-2' to C-4', C-6' |

| 3' | ~148.9 | - | - |

| 4' | ~145.8 | - | - |

| 5' | ~116.1 | 6.75 (d) | HMBC: H-5' to C-3', C-1' |

| 6' | ~122.3 | 6.55 (dd) | HMBC: H-6' to C-2', C-4' |

| OMe | ~56.5 | 3.75 (s) | HMBC: OMe Protons to C-3' |

| Note: Chemical shifts are approximate and derived from data on secoisolariciresinol diglucoside (SDG) in a CD₃OD + DMSO-d₆ mixture. Exact values can vary with solvent and experimental conditions. Data synthesized from findings in tandfonline.com. |

Mass Spectrometry (MS) Applications (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For analysis, the hydroxyl groups of the molecule are often derivatized (e.g., silylated) to increase volatility. The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions. The most abundant ion peak (base peak) is often observed at a mass-to-charge ratio (m/z) of 137, corresponding to the 4-hydroxy-3-methoxybenzyl (vanillyl) fragment. Other significant peaks can be seen at m/z 138 and 189 nih.gov.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): This is a powerful technique for analyzing less volatile compounds directly from solution. It is frequently used to analyze this lignan in plant extracts researchgate.net. In positive ion mode (+ESI), the molecule is often detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode (-ESI), it is detected as the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with HPLC (e.g., using an Orbitrap analyzer), provides a highly accurate mass measurement of the parent ion nih.govresearchgate.net. This allows for the unambiguous determination of the elemental formula (C₂₀H₂₆O₆). Tandem MS (MS/MS) experiments on the parent ion can be performed to induce fragmentation, and the resulting daughter ions provide further confirmation of the structure, such as the loss of water or the cleavage of the butane chain nih.gov.

Table 2: Key Mass Spectrometry Data

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI | Not observed | 189, 138, 137 (base peak), 122 |

| HPLC-HRMS | ESI+ | 363.1802 [M+H]⁺ | - |

| HPLC-HRMS | ESI- | 361.1656 [M-H]⁻ | - |

| Note: GC-MS data from PubChem nih.gov. HRMS data corresponds to the calculated exact mass for the specified ions. |

Optical Rotation and Chiroptical Methods for Stereochemical Determination

The central butane-1,4-diol core of the molecule contains two chiral centers at positions C-2 and C-3. This gives rise to the possibility of multiple stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso form ((2R,3S)).

The stereochemistry is determined experimentally using chiroptical methods, primarily by measuring the optical rotation of a purified sample. Optical rotation is the rotation of the plane of plane-polarized light by a chiral compound in solution wikipedia.org. The measurement is performed using a polarimeter, and the standardized value is reported as the specific rotation ([α]) wikipedia.orgmasterorganicchemistry.com.

A negative sign (-) indicates that the compound is levorotatory (rotates light to the left).

A positive sign (+) indicates that it is dextrorotatory (rotates light to the right).

The naturally occurring form isolated from flaxseed is typically the levorotatory enantiomer, referred to as (-)-secoisolariciresinol ucsd.edu. The specific optical rotation is a key physical constant used to characterize a particular stereoisomer. For example, a study that isolated the diglucoside derivative from flaxseed measured its specific optical rotation in methanol to confirm its stereochemical identity tandfonline.com. The magnitude and sign of the rotation are definitive for a specific enantiomer under given conditions (temperature, solvent, wavelength).

Other Chromatographic and Spectrometric Approaches

Besides the methods already discussed, various other chromatographic and spectrometric techniques are integral to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for the quantification and purification of this compound and its glycosides acs.orgnih.gov. Reversed-phase columns (e.g., C18) are typically used. A common mobile phase consists of a gradient or isocratic mixture of acidified water (e.g., with acetic acid) and a polar organic solvent like acetonitrile or methanol researchgate.nettandfonline.com. Detection is often performed at a wavelength of 280 nm, which corresponds to an absorbance maximum for the phenolic rings researchgate.nettandfonline.com.

High-Performance Thin-Layer Chromatography (HPTLC): Preparative HPTLC has been used as a purification step to isolate the compound from a complex mixture or a semi-purified fraction obtained from column chromatography tandfonline.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups (a broad peak around 3400 cm⁻¹), aromatic C-H and C=C bonds, and C-O bonds of the ether and alcohol groups tandfonline.com.

Chemical Synthesis and Derivatization Strategies for 2,3 Bis 4 Hydroxy 3 Methoxybenzyl Butane 1,4 Diol and Analogs

Total Synthesis Pathways of 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol

The total synthesis of this compound has been achieved through various multi-step sequences, often targeting specific stereoisomers. These pathways provide access to quantities of the compound not easily obtained from natural sources and allow for the creation of diastereomers that may not be naturally abundant.

One notable pathway focuses on the stereoselective synthesis of the meso-diastereomer. tandfonline.comnih.gov A reported synthesis commences from a chiral precursor, which is first protected and then subjected to oxidative cleavage of an olefin using osmium tetroxide (OsO₄) and sodium periodate (NaIO₄), followed by oxidation to form a lactone intermediate. tandfonline.com Subsequent reduction of this lactone with lithium aluminium hydride (LiAlH₄) yields a mixture of diastereomeric diols that can be separated. The final steps involve the removal of protecting groups (e.g., detritylation) and hydrogenolysis, employing a palladium catalyst like palladium(II) hydroxide (Pd(OH)₂), to furnish the target meso-secoisolariciresinol. tandfonline.com

Another established asymmetric synthesis route yields homochiral 2,3-dibenzylbutane-1,4-diols, including the dimethylated version of secoisolariciresinol (B192356). rsc.org This strategy employs a chiral auxiliary, (–)-5-(l-menthyloxy)furan-2(5H)-one, to control stereochemistry. The process begins with a conjugate addition reaction to form an enolate anion. This anion is then quenched with an appropriately substituted benzyl bromide, such as 4-O-benzyl-syringyl bromide, to introduce the desired side chains. rsc.orgcollectionscanada.gc.ca The synthesis is completed by desulfurization followed by reduction of the lactone functionality using lithium aluminium hydride, yielding the target chiral diol. rsc.org

| Table 1: Key Strategies in Total Synthesis | |

| Strategy | Key Reagents and Steps |

| Synthesis of meso-SECO | Chiral lactone precursor, OsO₄/NaIO₄ (oxidative cleavage), LiAlH₄ (reduction), Pd(OH)₂/H₂ (hydrogenolysis) tandfonline.com |

| Asymmetric Synthesis of Chiral Diols | Chiral auxiliary (e.g., menthyloxy furanone), conjugate addition, quenching with benzyl bromides, LiAlH₄ (reduction) rsc.org |

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of this compound is critical for investigating the stereospecific biological activities of lignans (B1203133). tandfonline.comnih.gov To this end, both biocatalytic and chemocatalytic methods have been developed.

Enzymatic methods offer a powerful approach for stereoselective synthesis under mild, aqueous conditions. thieme-connect.de Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly valuable for the asymmetric reduction of prochiral ketones to chiral alcohols. thieme-connect.demdpi.com This strategy is highly applicable to the synthesis of chiral 1,4-diols from corresponding 1,4-diketone precursors. mdpi.com

The general approach involves the reduction of a prochiral 1,4-diaryl-1,4-dione, the core structure of a SECO precursor. ADHs utilize a hydride donor cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), which must be regenerated in a catalytic cycle. thieme-connect.de Research has demonstrated that ADHs can effectively catalyze the bioreduction of bulky 1,4-diaryl-1,4-diketones. For instance, the alcohol dehydrogenase from Ralstonia sp. (RasADH), overexpressed in E. coli, has been shown to reduce various 1,4-diaryl-1,4-diones to their corresponding (1S,4S)-diols with high conversion rates and excellent diastereo- and enantiomeric excess (>98% de, >99% ee). mdpi.com This high selectivity demonstrates the potential of ADHs for the synthesis of specific enantiomers of this compound from its corresponding diketone precursor. mdpi.comfrontiersin.org

| Table 2: Representative Enzymatic Bioreduction of 1,4-Diaryl-1,4-diones | |||

| Enzyme | Substrate Type | Product Configuration | Selectivity |

| ADH from Ralstonia sp. (RasADH) | 1,4-diphenylbutane-1,4-dione | (1S,4S)-diol | 98% de, >99% ee mdpi.com |

Asymmetric chemical catalysis provides a complementary route to enantiopure diols. A primary strategy is the asymmetric hydrogenation or asymmetric transfer hydrogenation of a prochiral 1,4-diaryl-2,3-dibenzyl-1,4-butanedione, the direct precursor to the target diol.

Highly efficient methods have been developed for the asymmetric hydrogenation of 1,4-diaryldiketones. rsc.org For example, chiral iridium complexes bearing ligands like f-amphox have been successfully used as catalysts. These systems can furnish a range of 1,4-diarylbutane-1,4-diols in excellent yields (up to >99%) and with exceptional enantioselectivities (up to >99.9% ee) and diastereoselectivities (up to >100:1 dr). rsc.orgresearchgate.net The reaction proceeds via a stepwise transformation, allowing for precise stereochemical control. researchgate.net Similarly, ruthenium-based catalysts are effective for the asymmetric transfer hydrogenation of related diaryl ketones, providing practical access to chiral benzhydrols and related structures. nih.gov These established catalytic systems are directly applicable to the synthesis of specific enantiomers of this compound.

| Table 3: Asymmetric Hydrogenation of 1,4-Diaryldiketones | ||||

| Catalyst System | Substrate Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ir/f-amphox | 1,4-diaryl-1,4-diketones | Up to >99% | Up to >100:1 | Up to >99.9% rsc.org |

| trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | 1,4-diaryl-1,4-diketones | High | Up to >99% de | Up to >99% ee researchgate.net |

Chemical Modification and Derivatization of this compound for Research Purposes

Chemical modification is essential for creating probes to study metabolism, structure-activity relationships (SAR), and mechanisms of action. Derivatization can alter properties like solubility, bioavailability, and interaction with biological targets.

The four hydroxyl groups of this compound—two phenolic and two primary aliphatic—are primary targets for modification.

Acetylation: The hydroxyl groups can be readily acetylated. A standard procedure involves reacting the diol with acetic anhydride in the presence of a base like pyridine. This method has been used to acetylate complex lignin samples containing secoisolariciresinol-like structures to improve their solubility for detailed analysis by nuclear magnetic resonance (NMR) spectroscopy. acs.org

Methylation: Methylation, particularly of the phenolic hydroxyl groups, is a common derivatization. This can be achieved using reagents like dimethyl sulfate (Me₂SO₄). pharm.or.jp The synthesis of (–)-dimethylsecoisolariciresinol, where the phenolic hydroxyls are converted to methoxy (B1213986) groups, has been reported as part of a total synthesis campaign. rsc.org

Glucosidation: Glucosidation is a key biological modification, as the compound often occurs naturally as secoisolariciresinol diglucoside (SDG). nih.govnih.gov This transformation can be replicated enzymatically for research purposes. The UDP-glucosyltransferase enzyme UGT74S1 from flax has been identified as being responsible for the sequential glucosylation of SECO, first to its monoglucoside (SMG) and then to SDG. plos.org In vitro enzyme assays using SECO as the aglycone substrate and UDP-glucose as the sugar donor have been established to produce these glucosides. plos.org Conversely, the glycosidic bonds can be hydrolyzed, either chemically or enzymatically, to release the parent aglycone. nih.gov

The design and synthesis of structural analogs are crucial for probing the specific structural features required for biological activity. This can involve altering substituent patterns on the aromatic rings, modifying the butane-1,4-diol backbone, or creating different stereoisomers.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound has traditionally involved multi-step chemical processes. However, increasing environmental awareness has shifted focus towards greener alternatives that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. Key green chemistry principles, including the use of renewable feedstocks, biocatalysis, and safer solvents, are being explored to develop more sustainable synthetic routes.

A significant advancement in the green synthesis of this compound is the utilization of biocatalysis, specifically through the biotransformation of naturally occurring precursors. This approach aligns with several core principles of green chemistry by operating under mild conditions and using enzymes or whole microorganisms as catalysts.

Biotransformation from Renewable Feedstocks

A primary and eco-friendly route to this compound involves the biotransformation of secoisolariciresinol diglucoside (SDG), a lignan (B3055560) abundantly found in flaxseed. researchgate.net This process leverages the metabolic capabilities of certain microorganisms to convert SDG into the target molecule, secoisolariciresinol. This method is a prime example of utilizing a renewable feedstock to produce a high-value chemical.

The biotransformation process typically involves the following key steps:

Hydrolysis: The glycosidic bonds in SDG are cleaved by microbial enzymes to release the aglycone, secoisolariciresinol.

Microbial Conversion: Specific bacterial strains isolated from human intestinal microflora have been shown to efficiently carry out this transformation.

Research has identified several bacterial strains capable of this conversion, offering a promising avenue for scalable and sustainable production. The use of whole-cell biotransformation circumvents the need for harsh chemical reagents and complex purification steps often associated with traditional chemical synthesis.

Table 1: Comparison of Conventional Synthesis vs. Biotransformation for this compound

| Parameter | Conventional Chemical Synthesis | Biotransformation | Green Chemistry Principle Addressed |

| Starting Material | Petroleum-derived precursors | Secoisolariciresinol diglucoside (from flaxseed) | Use of Renewable Feedstocks |

| Catalyst | Often heavy metal catalysts | Enzymes/Whole microorganisms | Catalysis |

| Reaction Conditions | High temperatures and pressures | Mild (ambient) temperature and pressure | Design for Energy Efficiency |

| Solvents | Often hazardous organic solvents | Primarily aqueous media | Safer Solvents and Auxiliaries |

| Byproducts | Significant, often hazardous waste | Minimal, biodegradable waste | Prevention of Waste |

| Stereoselectivity | May require chiral auxiliaries or resolution | Often highly stereoselective | Not directly a core principle, but a benefit of biocatalysis |

Enzymatic and Chemoenzymatic Strategies

Beyond whole-cell biotransformation, the use of isolated enzymes offers a more controlled approach to the synthesis of this compound and its analogs. Laccases and lipases are examples of enzymes that can be employed in "green" synthetic chemistry for the modification of phenolic compounds. greenchemistry-toolkit.org

Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, can also be a powerful tool. For instance, an enzymatic step could be used to create a chiral intermediate with high stereoselectivity, which is then converted to the final product through a subsequent chemical step that adheres to green chemistry principles, such as using a green catalyst or solvent.

Application of Green Solvents and Catalysts

While biocatalysis is a major focus, efforts are also being made to make the chemical synthesis routes greener. This includes the exploration of:

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis. rsc.orgmdpi.com Research into the extraction of related lignans has shown the potential of using green solvents like ethyl methyl ketone and dimethyl carbonate. mdpi.com

Lignin-Derived Catalysts: As this compound is a lignan, there is growing interest in using lignin, a renewable biopolymer, as a source for catalysts. researchgate.net Functionalized lignin can act as a support for metal nanoparticles or as an acid/base catalyst itself, promoting various organic transformations under greener conditions. researchgate.net

Atom Economy and Waste Prevention

The prevention of waste is another cornerstone of green chemistry. nih.gov Biocatalytic processes inherently generate less waste compared to many traditional chemical syntheses. Furthermore, the development of catalytic cascades, where multiple reaction steps are performed in a single pot, can further reduce waste by minimizing purification steps and solvent usage. rsc.org

Structure Activity Relationship Sar and Mechanistic Studies of 2,3 Bis 4 Hydroxy 3 Methoxybenzyl Butane 1,4 Diol

Investigation of Functional Group Contributions to Biological Activity

The bioactivity of secoisolariciresinol (B192356) is largely dictated by the functional groups on its two aromatic rings. The key moieties are the phenolic hydroxyl (-OH) group and the methoxy (B1213986) (-OCH3) group positioned ortho to it, forming a guaiacyl structure.

Stereochemical Influences on Activity Profiles

2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol possesses two chiral centers, leading to the existence of several stereoisomers, including the optically active enantiomers (+)-secoisolariciresinol and (-)-secoisolariciresinol, and an achiral meso form. nih.govpsu.edu Preclinical studies have demonstrated that these subtle differences in spatial arrangement can lead to significantly different, and sometimes opposing, biological activities. psu.edusolubilityofthings.com

A comparative study of the synthesized stereoisomers revealed distinct effects on immune function and cell viability:

Immunomodulatory Effects : Both the (+) and (-) enantiomers of secoisolariciresinol were found to accelerate the production of Immunoglobulin M (IgM) in human hybridoma cells in vitro. In contrast, the meso-secoisolariciresinol isomer did not affect IgM production, indicating that specific stereochemistry is required for this immunostimulatory activity. nih.govpsu.edu

Cytotoxic Activity : In studies using human cancer cell lines, only the meso-secoisolariciresinol isomer exhibited cytotoxic activity. nih.govpsu.edu The (-)-secoisolariciresinol enantiomer was observed to slightly stimulate the proliferation of MCF-7 breast cancer cells, an effect attributed to its estrogenic activity, while the meso form was inhibitory. psu.edu

Metabolic Regulation : The stereoisomers also showed differential effects on adipocyte function. (-)-Secoisolariciresinol stimulated the production of adiponectin in 3T3-L1 adipose cells, whereas both (+)-secoisolariciresinol and meso-secoisolariciresinol suppressed its production. psu.edu

These findings underscore the critical importance of stereochemistry in defining the biological activity profile of secoisolariciresinol, where different isomers can trigger distinct cellular responses. psu.edu

In Vitro Bioactivity Assessments and Mechanistic Elucidation

The antioxidant properties of secoisolariciresinol have been extensively evaluated using various in vitro assays. It has demonstrated potent radical scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. nih.govresearchgate.net This activity is largely due to the hydrogen-donating ability of its phenolic hydroxyl groups. nih.gov

Furthermore, secoisolariciresinol provides significant protection against peroxyl radicals generated by 2,2'-azo-bis(2-amidinopropane) dihydrochloride (B599025) (AAPH), effectively preventing AAPH-induced damage to plasmid DNA and lipid peroxidation in phosphatidylcholine liposomes. nih.govresearchgate.net In another preclinical model using zymosan-activated polymorphonuclear leukocytes, secoisolariciresinol was found to be a highly potent antioxidant, significantly reducing chemiluminescence associated with the production of reactive oxygen species. researchgate.netnih.gov Its potency in this assay was found to be substantially higher than that of its glycosylated precursor, secoisolariciresinol diglucoside (SDG), and the standard antioxidant vitamin E. nih.gov

| Compound | DPPH Radical Scavenging Activity | Chemiluminescence Inhibition (PMNL-CL) |

|---|---|---|

| Secoisolariciresinol (SECO) | Effective | Very High (91.2% reduction) |

| Secoisolariciresinol Diglucoside (SDG) | Effective | Low (23.8% reduction) |

| Enterodiol (B191174) (ED) | Inactive | Very High (94.2% reduction) |

| Enterolactone (B190478) (EL) | Inactive | High (81.6% reduction) |

Data sourced from studies on DPPH assays and chemiluminescence of zymosan-activated polymorphonuclear leukocytes (PMNLs). nih.govnih.gov

Secoisolariciresinol and its metabolites can modulate the activity of several key proteins and enzymes. As phytoestrogens, lignans (B1203133) are recognized for their structural similarity to estradiol, allowing them to interact with estrogen receptors, which may underlie some of their biological effects. nih.gov

More specific interactions have been identified in preclinical studies. Secoisolariciresinol has been shown to be an inhibitor of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for pumping a wide range of xenobiotics, including chemotherapy drugs, out of cells. nih.gov In vitro studies using doxorubicin-resistant NCI/ADR-RES cancer cells demonstrated that secoisolariciresinol inhibits the P-gp-mediated efflux of the fluorescent substrate rhodamine-123. nih.gov Molecular dynamics simulations further support this, showing a stable interaction between secoisolariciresinol and the P-gp transporter. nih.gov This inhibitory action suggests a potential role in overcoming multidrug resistance in cancer cells.

Additionally, the metabolites of secoisolariciresinol, enterodiol and enterolactone, have been reported to inhibit enzymes involved in steroid metabolism, such as aromatase and 5α-reductase, in preclinical models. researchgate.net

The biological effects of secoisolariciresinol and its derivatives are mediated through the modulation of critical intracellular signaling pathways. Studies, often using its precursor secoisolariciresinol diglucoside (SDG) or its metabolite enterolactone (ENL), have elucidated several mechanisms in various cell lines.

NF-κB Pathway : In models of breast cancer, the secoisolariciresinol metabolite enterolactone was shown to inhibit the viability and survival of E0771, MDA-MB-231, and MCF-7 cells by suppressing the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

Programmed Cell Death : In the HCT116 colorectal cancer cell line, SDG was found to inhibit cell viability by inducing pyroptosis, a form of inflammatory programmed cell death. nih.gov This was mechanistically linked to the activation of caspase-1 and cleavage of gasdermin D (GSDMD), which occurred via modulation of the ROS/PI3K/AKT signaling pathway. nih.gov

Cell Cycle Regulation : In the A-375 human melanoma cell line, a lignan (B3055560) concentrate rich in SDG exhibited an IC50 value of 93.7 µg/mL. niscpr.res.in Further investigation suggested the mechanism involves the inhibition of cyclin-dependent kinase 4 (CDK4) and the upregulation of the tumor suppressor protein p53. niscpr.res.in

Chemosensitization : By inhibiting the P-glycoprotein efflux pump, secoisolariciresinol was shown to re-sensitize resistant NCI/ADR-RES cancer cells to the cytotoxic effects of doxorubicin, demonstrating a synergistic interaction. nih.gov

Comparative Analysis of this compound with Related Lignans and Analogs

The biological activity of secoisolariciresinol is best understood when compared to its direct precursor, secoisolariciresinol diglucoside (SDG), and its primary mammalian metabolites, enterodiol (ED) and enterolactone (EL). nih.govtaylorandfrancis.com

Structural Differences : Secoisolariciresinol is the aglycone form, meaning it lacks the glucose molecules present in SDG. nih.gov Its metabolites, enterodiol and enterolactone, are structurally simpler, having been dehydroxylated and demethylated by gut microbiota. This converts the guaiacyl groups of secoisolariciresinol into the meta-monophenol structures of the enterolignans. nih.govnih.gov

Antioxidant Activity : The antioxidant profiles of these related lignans vary significantly depending on the assay used. In the DPPH assay, the guaiacyl structure is critical, making secoisolariciresinol and SDG effective scavengers, while the monophenolic enterodiol and enterolactone are inactive. nih.gov However, in assays measuring the scavenging of radicals produced by activated leukocytes, the metabolites enterodiol and secoisolariciresinol itself are the most potent, far exceeding the activity of SDG. researchgate.netnih.gov This suggests different mechanisms of action in different oxidative environments.

Other Biological Activities : While secoisolariciresinol possesses intrinsic bioactivity, its metabolites, particularly enterolactone, are often considered the primary mediators of the systemic health effects associated with dietary lignan intake, such as anti-proliferative and anti-inflammatory effects. nih.govresearchgate.net Other plant lignans like pinoresinol (B1678388) and lariciresinol, which are also precursors to enterolignans, have similarly demonstrated pro-apoptotic and cytotoxic effects against breast cancer cells in vitro. sums.ac.ir

| Feature | Secoisolariciresinol (SECO) | Enterodiol (ED) | Enterolactone (EL) |

|---|---|---|---|

| Origin | Aglycone of SDG | Metabolite of SECO | Metabolite of ED |

| Key Structural Moiety | Guaiacyl (4-hydroxy-3-methoxyphenyl) | m-Hydroxyphenyl | m-Hydroxyphenyl |

| DPPH Scavenging | Effective | Inactive | Inactive |

| PMNL-CL Inhibition | Very High | Very High | High |

| Primary Role | Antioxidant, Precursor to Enterolignans | Bioactive Metabolite, Precursor to EL | Primary Bioactive Enterolignan |

Data compiled from preclinical in vitro studies. nih.govresearchgate.netnih.gov

Advanced Methodologies in 2,3 Bis 4 Hydroxy 3 Methoxybenzyl Butane 1,4 Diol Research

Chromatographic Separations and Preparative Techniques

The isolation and purification of 2,3-bis(4-hydroxy-3-methoxybenzyl)butane-1,4-diol from complex natural matrices necessitate advanced chromatographic and preparative methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative-scale separation of this compound. researchgate.net Reversed-phase columns, such as C18, are commonly employed, often with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with the addition of formic acid to improve peak shape. icm.edu.pl

For larger scale purification, High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful, support-free liquid-liquid partition method. nih.govresearchgate.net This technique avoids the irreversible adsorption of the sample onto a solid support, leading to higher recovery and purity. nih.govresearchgate.net The selection of an appropriate two-phase solvent system, often composed of mixtures like n-hexane-ethyl acetate-methanol-water, is critical for successful separation. nih.govresearchgate.net Stepwise elution modes in HSCCC can further enhance the resolution and allow for the one-step separation of multiple lignans (B1203133) from a crude extract. nih.govresearchgate.net

Other chromatographic methods used in lignan (B3055560) research that can be applied to this compound include supercritical fluid chromatography (SFC), which is considered a "green" separation technique due to its use of supercritical carbon dioxide as the mobile phase. mdpi.com

The initial extraction from plant material often involves the use of polar solvents like ethanol (B145695) or methanol, sometimes mixed with water to enhance the extraction of polar lignans. researchgate.net Subsequent partitioning with solvents of varying polarity, such as ethyl acetate (B1210297) and n-hexane, helps to fractionate the extract before chromatographic purification. mdpi.com

Table 1: Comparison of Chromatographic Techniques for Lignan Separation

| Technique | Principle | Advantages | Common Stationary/Mobile Phases |

| HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase. | High resolution, sensitivity, and reproducibility. | Stationary: C18, C8. Mobile: Acetonitrile/water, Methanol/water. icm.edu.plmdpi.com |

| HSCCC | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption, high sample recovery, scalable. nih.govresearchgate.net | Two-phase solvent systems (e.g., n-hexane-ethyl acetate-methanol-water). nih.govresearchgate.net |

| SFC | Utilizes a supercritical fluid as the mobile phase. | "Green" technique, fast separations. mdpi.com | Mobile: Supercritical CO2 with organic modifiers (e.g., methanol). mdpi.com |

High-Resolution Spectroscopic Techniques for Structural Confirmation

Following isolation, the definitive structural confirmation of this compound is achieved through a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is indispensable for elucidating the carbon-hydrogen framework of the molecule. nih.govresearchgate.net These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise assignment of the molecular structure.

Mass Spectrometry (MS) is another critical tool, providing information about the molecular weight and elemental composition of the compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used to ionize lignans for MS analysis. icm.edu.pl When coupled with a separation technique like HPLC (HPLC-MS), it allows for the identification of compounds in complex mixtures. icm.edu.pl

Table 2: Spectroscopic Data for Lignan Identification

| Technique | Information Provided | Key Applications in Lignan Research |

| 1H-NMR | Number of different types of protons, their chemical environment, and spin-spin coupling. | Elucidation of the proton framework of the molecule. nih.govresearchgate.net |

| 13C-NMR | Number of different types of carbon atoms and their chemical environment. | Determination of the carbon skeleton. nih.govresearchgate.net |

| HRMS | Precise molecular weight and elemental composition. | Confirmation of the molecular formula. nih.govresearchgate.net |

Advanced In Vitro Biological Assay Design and Validation

To evaluate the biological activities of this compound, a variety of advanced in vitro assays are employed. These assays are designed to be specific, sensitive, and reproducible.

For assessing antioxidant potential, common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These methods measure the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals.

To investigate anti-inflammatory properties, researchers often use cell-based assays. For instance, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) is a common indicator of anti-inflammatory activity.

Validation of these assays is crucial to ensure the reliability of the results. This includes determining parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ).

Statistical and Cheminformatics Tools for Data Analysis (e.g., ANOVA, Machine Learning in SAR)

The analysis of data generated from chromatographic, spectroscopic, and biological assays requires robust statistical and cheminformatics tools.

Analysis of Variance (ANOVA) is a statistical method used to compare the means of two or more groups. For example, it can be used to determine if there are statistically significant differences in the biological activity of this compound at different concentrations.

Cheminformatics and machine learning are increasingly being used to analyze structure-activity relationships (SAR). mdpi.com By building computational models based on the chemical structures and biological activities of a series of related compounds, researchers can predict the activity of new, untested molecules. mdpi.com This can help in the design of more potent analogs of this compound. These computational approaches can accelerate the drug discovery process by prioritizing which compounds to synthesize and test. mdpi.com

Computational and Theoretical Investigations of 2,3 Bis 4 Hydroxy 3 Methoxybenzyl Butane 1,4 Diol

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of a ligand's biological activity. The process involves predicting the binding conformation and affinity, often expressed as a binding energy score in kcal/mol.

For lignans (B1203133) structurally related to 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol, molecular docking studies have been employed to identify potential protein targets and predict interaction patterns. For example, in silico studies on the lignan (B3055560) secoisolariciresinol (B192356) have explored its interaction with P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer cells. nih.gov These studies suggest that the compound binds favorably to the substrate-binding site of P-gp, indicating its potential to modulate the transporter's activity. nih.gov

Docking analyses of other lignans have revealed potential interactions with a variety of significant biological targets, including enzymes and regulatory proteins involved in cancer. These studies typically identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, stabilizing the complex.

| Protein Target | Associated Condition | Example Lignan Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | Cancer Drug Resistance | Dibenzylbutane | Comparable to Verapamil | Not specified |

| Prostate Cancer Targets (e.g., Akt, Cyclin D1) | Prostate Cancer | Various | -6.0 to -9.0 | Not specified |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide insights into molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. ias.ac.inresearchgate.net For phenolic compounds like this compound, the hydroxyl groups are expected to significantly influence the electron density and HOMO energy, which is relevant to its known antioxidant properties.

Calculations on related phenolic compounds provide a framework for understanding the potential electronic characteristics of this lignan. These studies help to rationalize its reactivity and potential for undergoing specific chemical reactions or engaging in electron-transfer processes.

| Property | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability (higher energy = better donor) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability (lower energy = better acceptor) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability (smaller gap = more reactive) ias.ac.in |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of ligand-target interactions, MD simulations are often performed after molecular docking to assess the stability of the predicted binding pose. nih.gov By simulating the behavior of the protein-ligand complex in a dynamic, solvated environment, researchers can verify whether the key interactions identified in docking are maintained over a period of nanoseconds or longer. nih.govyoutube.com

The stability of the complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory over the simulation time suggests that the ligand remains securely bound in the active site.

For secoisolariciresinol, MD simulations have been used to confirm the stability of its interaction with P-glycoprotein, lending further support to the docking predictions. nih.gov Such simulations provide a more realistic view of the conformational dynamics and flexibility of both the ligand and the protein, which are not fully captured by the static nature of molecular docking.

| Parameter | Description | Typical Finding for Stable Complex |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100 ns) | Sufficient time to observe convergence and stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time | A low, stable RMSD value (e.g., < 3 Å) indicates a stable binding pose |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time | Key hydrogen bonds are maintained throughout the simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov QSAR models are built using a "training set" of molecules with known activities. The models are based on molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its topology, electronic structure, or hydrophobicity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new or untested compounds, including isomers or derivatives of this compound. nih.gov This approach is valuable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com While specific QSAR models for this exact compound are not widely published, models developed for classes of antioxidants or anti-inflammatory agents could potentially be used to estimate its activity based on its calculated descriptors.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Atom Count, LogP | Molecular formula, size, hydrophobicity |

| Topological (2D) | Connectivity Indices, Wiener Index | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

In Silico Metabolic Pathway Prediction

Predicting the metabolic fate of a compound is a critical step in drug development. In silico tools for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction are used to forecast how a compound like this compound might be processed in the body. nih.govsci-hub.se

These predictive models can identify which metabolic enzymes, particularly from the Cytochrome P450 (CYP) superfamily, are likely to interact with the compound. eurekaselect.com They can predict the specific sites on the molecule that are most susceptible to metabolic reactions, such as hydroxylation, O-demethylation, or glucuronidation. For this compound, likely sites of metabolism would include the phenolic hydroxyl groups (Phase II conjugation) and the methoxy (B1213986) groups (Phase I O-demethylation). Predicting these pathways helps in identifying potential metabolites and understanding the compound's pharmacokinetic profile and potential drug-drug interactions. eurekaselect.com

| Metabolic Phase | Reaction Type | Potential Site on Compound | Enzyme Superfamily |

|---|---|---|---|

| Phase I | O-Demethylation | Methoxy (-OCH₃) groups | Cytochrome P450 (CYP) |

| Phase I | Aromatic Hydroxylation | Phenyl rings | Cytochrome P450 (CYP) |

| Phase II | Glucuronidation | Phenolic hydroxyl (-OH) groups | UDP-glucuronosyltransferases (UGT) |

| Phase II | Sulfation | Phenolic hydroxyl (-OH) groups | Sulfotransferases (SULT) |

Future Perspectives and Research Gaps in 2,3 Bis 4 Hydroxy 3 Methoxybenzyl Butane 1,4 Diol Studies

Unexplored Natural Sources and Novel Lignan (B3055560) Discovery

While 2,3-bis(4-hydroxy-3-methoxybenzyl)butane-1,4-diol is famously abundant in flaxseed, it has also been identified in a variety of other plant species. nih.govresearchgate.netresearchgate.net Reports indicate its presence in the knotwood of trees like Pinus roxburghii and Abies sibirica, as well as in plants such as Daphne genkwa and Berchemia floribunda. nih.govresearchgate.netresearchgate.net The vast plant kingdom, however, remains largely unexplored for lignans (B1203133). Systematic screening of terrestrial plants could unveil previously unknown sources of secoisolariciresinol (B192356), potentially with higher yields or unique co-constituents that may act synergistically.

Furthermore, the ongoing phytochemical investigation of diverse plant species continues to yield novel lignan structures, some with unique stereochemistry or conjugation patterns. rsc.org For example, recent studies on species like Lactuca tuberosa and Illicium simonii have led to the isolation of new furofuran lignans and sesqui-neolignans, respectively. rsc.org A systematic review identified hundreds of antiviral lignans from 66 different plant species, underscoring the chemical diversity within this class of compounds. nih.gov Future research should focus on bioprospecting in underexplored ecosystems and utilizing advanced analytical techniques, such as UPLC-HRMS, to identify and characterize new lignans. frontiersin.org In vitro cultures of plants known to be rich in lignans, such as flax, also represent a promising avenue for discovering novel derivatives. frontiersin.org

| Plant Species | Part of Plant | Reference |

|---|---|---|

| Linum usitatissimum (Flax) | Seeds | mdpi.com |

| Pinus roxburghii (Chir Pine) | Knotwood | researchgate.net |

| Abies sibirica (Siberian Fir) | Knotwood | researchgate.net |

| Daphne genkwa | Not specified | nih.gov |

| Berchemia floribunda | Not specified | nih.gov |

Development of Novel Synthetic Routes and Derivatization Strategies

The complex stereochemistry of lignans like secoisolariciresinol presents a significant challenge for chemical synthesis. While general strategies for lignan synthesis exist, including diastereoselective alkylation and conjugate addition, there is a need for more efficient and stereoselective routes to produce specific isomers of this compound and its derivatives. researchgate.net The development of novel synthetic pathways is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. This would allow researchers to probe the specific structural features responsible for its biological activities and to potentially develop derivatives with enhanced potency or improved pharmacokinetic properties.

Future research could explore modern synthetic methodologies, such as asymmetric catalysis and flow chemistry, to improve yield, purity, and stereocontrol. Furthermore, derivatization strategies could be employed to modify the core structure of secoisolariciresinol. For instance, creating new ether or ester derivatives at the hydroxyl groups could modulate its solubility, stability, and bioavailability. The synthesis of isotopically labeled versions of the molecule would also be invaluable for metabolic and mechanistic studies. nih.gov

Deeper Elucidation of Stereospecific Biological Mechanisms

The biological activities of lignans are often dependent on their specific stereochemistry. researchgate.net The biosynthesis of lignans in plants is a highly controlled stereospecific process, often mediated by dirigent proteins that guide the coupling of monolignol units. nih.gov This inherent chirality is likely a key determinant of their biological function. While the health benefits of secoisolariciresinol diglucoside (SDG), the glycosylated form of secoisolariciresinol, are well-documented, including antioxidant, cardioprotective, and anticancer effects, the precise mechanisms and the role of stereoisomerism are not fully understood. selleckchem.comnih.govfrontiersin.org

Future research must focus on dissecting these stereospecific mechanisms. This involves synthesizing pure enantiomers and diastereomers of secoisolariciresinol and its metabolites, enterodiol (B191174) and enterolactone (B190478), to evaluate their individual biological activities. nih.gov Advanced molecular modeling and biophysical techniques can provide insights into how these different stereoisomers interact with biological targets such as enzymes and receptors. nih.gov For example, studies on SDG have begun to explore its interaction with specific signaling pathways, like the PI3K/Akt pathway, using computational analyses of protein-ligand binding. nih.gov A deeper understanding of these interactions at the molecular level is essential for explaining its therapeutic effects, such as inducing S-phase cell cycle arrest in cancer cells. selleckchem.com

Advanced Biosynthetic Engineering for Sustainable Production

The reliance on natural plant sources for this compound can be limiting due to geographical and seasonal variations. Metabolic engineering in plant cell cultures or microbial systems offers a promising alternative for sustainable and scalable production. nih.govacs.org Significant progress has been made in elucidating the lignan biosynthetic pathway, from the initial coupling of coniferyl alcohol to the formation of pinoresinol (B1678388) and its subsequent conversion to secoisolariciresinol. rsc.org

Advanced biosynthetic engineering strategies can now be employed to enhance the production of this target lignan. Key approaches include:

Genetic Modification : Overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway or, conversely, using RNA interference (RNAi) to down-regulate competing pathways. nih.govoup.com For example, down-regulating the pinoresinol/lariciresinol reductase (PLR) gene in Forsythia cell cultures led to a significant accumulation of the precursor pinoresinol. nih.govoup.com

Elicitation : Using elicitors, such as light, hormones, or fungal extracts, to stimulate the production of secondary metabolites like lignans in plant cell cultures. nih.gov

Heterologous Expression : Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae or Escherichia coli for fermentation-based production.

These strategies could not only increase the yield of secoisolariciresinol but also enable the production of specific, highly-active stereoisomers or novel derivatives by introducing enzymes from different organisms. nih.gov

| Strategy | Description | Example/Application | Reference |

|---|---|---|---|

| Gene Overexpression | Increasing the expression of key biosynthetic enzymes. | Enhancing flux towards a target lignan. | nih.gov |

| RNA Interference (RNAi) | Down-regulating genes of competing metabolic pathways. | PLR-RNAi in Forsythia cells increased pinoresinol accumulation. | nih.govoup.com |

| Elicitor Treatment | Applying external stimuli (e.g., fungal extracts, light) to induce defense responses and secondary metabolite production. | Fungal extracts trigger accumulation of monolignols in Linum usitatissimum cell cultures. | nih.gov |

| Heterologous Production | Co-expression of a P450 enzyme (CYP81Q1) and PLR-RNAi in Forsythia cells produced the exogenous lignan sesamin. | nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of lignan biosynthesis, regulation, and function requires an integrated systems biology approach. The use of multi-omics platforms—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the biological processes involved. researchgate.net By combining these datasets, researchers can identify novel genes, enzymes, and regulatory factors, such as transcription factors, that control the lignan biosynthetic pathway. researchgate.net

For example, an integrated analysis of the metabolome and transcriptome in the genus Polygonatum helped to unravel the regulatory mechanisms of lignan biosynthesis and identified key transcription factor families that may be involved. researchgate.net Similarly, multi-omics studies on the related phenylpropanoid pathway have been used to understand how lignin accumulation affects traits in plants like peanuts and to model the entire biosynthetic grid in poplar trees. mdpi.comrepec.orgnih.gov Applying these powerful analytical approaches to lignan-producing plants will be critical for identifying bottlenecks in the pathway and for designing more effective metabolic engineering strategies. This integrated understanding will not only advance production methods but also shed light on the ecological roles of these compounds in plants.

Q & A

Basic: What analytical techniques are recommended for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D H and C NMR to identify functional groups and substitution patterns. For stereochemical resolution, employ 2D techniques like COSY, HSQC, and NOESY to assign configurations at C2 and C3 positions .

- Mass Spectrometry (MS): High-resolution MS (e.g., Orbitrap or Q-TOF) confirms molecular formula (CHO) via exact mass (m/z 362.1729). Tandem MS/MS fragments key bonds, such as cleavage of the butane-1,4-diol backbone, to validate benzyl ether linkages .

- Chromatography: UPLC with photodiode array detection (PDA) or charged aerosol detection (CAD) assesses purity. Retention time alignment with authenticated standards (e.g., secoisolariciresinol derivatives) is critical .

Basic: How is this compound biosynthesized or sourced in natural systems?

Methodological Answer:

- Plant Sources: Isolate from flaxseed (Linum usitatissimum) or Crossosoma bigelovii using methanol/water extraction followed by column chromatography (e.g., Sephadex LH-20) .

- Bacterial Metabolism: Derived from secoisolariciresinol via gut microbiota (e.g., Bacteroides distasonis, Clostridium scindens). Anaerobic bacterial co-cultures can model this conversion in vitro .

- Key Step: Secoisolariciresinol is demethylated and hydroxylated by bacterial consortia to form 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol .

Advanced: How do bacterial consortia influence the metabolic conversion of this compound to enterodiol and enterolactone?

Methodological Answer:

- Experimental Design: Use anaerobic batch cultures with defined bacterial strains (e.g., Blautia producta, Eggerthella lenta) to simulate gut conditions. Track metabolites via LC-MS at timed intervals .

- Key Observations:

- Clostridium scindens catalyzes demethylation and dehydroxylation to enterodiol.

- Lactobacillus spp. oxidize enterodiol to enterolactone via dehydrogenases.

- Data Contradictions: Strain-specific activity variations (e.g., Bacteroides ovatum vs. Eubacterium limosum) may lead to incomplete conversion, requiring metagenomic profiling to resolve .

Advanced: What experimental strategies resolve discrepancies in stereochemical assignments of this compound?

Methodological Answer:

- Challenge: Conflicting reports on (2R,3R) vs. (2S,3S) configurations due to limited crystalline standards .

- Solutions:

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (if crystallizable).

- Chiral Chromatography: Compare retention times with enantiomerically pure standards (e.g., derivatized with Mosher’s acid) .

- Optical Rotation: Match experimental [α] values with literature data for (-)-secoisolariciresinol derivatives (typically levorotatory for R,R configurations) .

Advanced: How does structural modification of this compound affect its anti-allergic or antiplatelet bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- In vitro: Measure inhibition of IL-4/IFN-γ in activated T-cells (anti-allergy) or platelet aggregation (antiplatelet) .

- In vivo: Use NC/Nga mice with induced dermatitis; quantify cytokine mRNA levels via qPCR .

- Key Finding: Demethylation at the 3-methoxy position enhances anti-allergic potency but reduces stability .

Basic: What are the best practices for stabilizing this compound during storage?

Methodological Answer:

- Storage Conditions:

- Stability Monitoring: Conduct periodic LC-MS analysis to detect degradation products (e.g., quinone derivatives from autoxidation) .

Advanced: What mechanistic insights explain its oxidation behavior under alkaline conditions?

Methodological Answer:

- Kinetic Studies: Use dihydroxydiperiodatoargentate (DDPA) as an oxidant in alkaline solutions. Monitor reaction via UV-Vis spectroscopy (λ = 300–400 nm for Ag(III) decay) .

- Proposed Mechanism:

- Step 1: Pre-equilibrium adduct formation between DDPA and the diol.

- Step 2: Rate-determining two-electron transfer, generating Ag(I) and a diketone intermediate.

- Activation Parameters: Calculate ΔH‡ and ΔS‡ via Eyring plots. For butane-1,4-diol analogs, ΔH‡ ≈ 50–60 kJ/mol, suggesting a concerted oxidation pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.